3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
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Overview
Description
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring . The reaction conditions typically involve acid catalysis and refluxing in an appropriate solvent. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves
Properties
IUPAC Name |
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-14-20-21-18(22(14)16-10-6-3-7-11-16)24-13-12-17(23)19-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAKPGPCGCUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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